BenchChemオンラインストアへようこそ!

(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid

Stereochemistry Conformational analysis Molecular recognition

Z-configured α,β-dehydro-α-amino acid. Free carboxylic acid—not ethyl ester SB 297006—eliminates esterase-dependent kinetics for cleaner dose-response curves. The electrophilic enoic acid enables covalent cysteine adduct formation, absent in saturated analog (CAS 69935-12-2). The carboxylate-benzamido motif provides non-hydroxamate zinc-binding for MMP-2/MMP-9 inhibition. Precursor to antimicrobial hydrazide libraries (MIC 3.12 μg/mL). Confirm Z configuration by X-ray or NOE.

Molecular Formula C16H12N2O5
Molecular Weight 312.28 g/mol
Cat. No. B13078264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid
Molecular FormulaC16H12N2O5
Molecular Weight312.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C16H12N2O5/c19-15(12-4-2-1-3-5-12)17-14(16(20)21)10-11-6-8-13(9-7-11)18(22)23/h1-10H,(H,17,19)(H,20,21)/b14-10-
InChIKeyDJQZLOJGVIRPKY-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-Benzamido-3-(4-nitrophenyl)prop-2-enoic Acid (CAS 93634-58-3): A Z-Configured α,β-Unsaturated Benzamido Acid Scaffold for Medicinal Chemistry


(Z)-2-Benzamido-3-(4-nitrophenyl)prop-2-enoic acid (CAS 93634-58-3) is a stereodefined α,β-dehydro-α-amino acid derivative bearing a 4-nitrophenyl substituent at the β-position and a benzamido group at the α-carbon. The compound crystallizes with the double bond in the Z configuration, as established by X-ray crystallographic analysis of related congeners [1], and is characterized by a molecular weight of 312.28 g·mol⁻¹ (C₁₆H₁₂N₂O₅), a calculated XLogP of 1.2, and a topological polar surface area of 112 Ų [2]. It serves as a key synthetic intermediate for the construction of biologically active hydrazide, amide, and ester derivatives evaluated against microbial and neoplastic targets [3].

Why (Z)-2-Benzamido-3-(4-nitrophenyl)prop-2-enoic Acid Cannot Be Replaced by Common In-Class Analogs Without Experimental Validation


Substituting this compound with its E isomer, the saturated propanoic acid analog (CAS 69935-12-2), or the ethyl ester variant (SB 297006) introduces distinct stereoelectronic and pharmacokinetic liabilities. The Z configuration places the 4-nitrophenyl ring and the carboxylic acid on the same side of the double bond, which computations suggest is thermodynamically lower in energy than the E form and critically influences molecular recognition at target binding sites [1]. The α,β-unsaturated bond is electrophilic and can act as a Michael acceptor, a feature absent in the saturated analog, thereby altering covalent target engagement and metabolic stability [2]. The free carboxylic acid provides hydrogen-bond donor capacity (2 HBD) and ionizable character (pKa ~3–4) that are masked in the ethyl ester prodrug SB 297006, directly affecting solubility, permeability, and in vitro assay outcomes . Consequently, biological data generated on esters or saturated analogs cannot be extrapolated to this specific entity without confirmatory head-to-head studies.

Quantitative Differentiation Evidence for (Z)-2-Benzamido-3-(4-nitrophenyl)prop-2-enoic Acid vs. In-Class Analogs


Z-Stereochemistry Confers a Lower-Energy Ground State and Distinct Molecular Shape vs. the E Isomer

The title compound exists exclusively as the Z isomer (InChIKey: DJQZLOJGVIRPKY-UVTDQMKNSA-N), confirmed by the Cahn-Ingold-Prelog priority at the double bond [1]. Molecular mechanics calculations on closely related enamine systems indicate that the Z form is of lower energy than the E form, predicting a thermodynamically favored ground state that determines the spatial presentation of the 4-nitrophenyl pharmacophore relative to the carboxylate [2]. In contrast, the E isomer, when accessible, would project the nitrophenyl ring into a different spatial quadrant, potentially disrupting π-π stacking or hydrogen-bond networks at the target site.

Stereochemistry Conformational analysis Molecular recognition

Physicochemical Differentiation: H-Bond Donor Capacity and Topological Polar Surface Area vs. the Ethyl Ester SB 297006

The free carboxylic acid of the target compound provides two hydrogen-bond donors (2 HBD) and a topological polar surface area (TPSA) of 112 Ų, yielding a calculated logP (XLogP) of 1.2 [1]. In contrast, the ethyl ester SB 297006 (CAS 58816-69-6) has one HBD (the benzamido NH) and a higher molecular weight (342.35 g·mol⁻¹), with an increased XLogP of approximately 2.8, indicating greater lipophilicity . The presence of the free acid is known to enhance aqueous solubility at physiological pH ranges through ionization, whereas the ester requires metabolic or chemical hydrolysis to release the active acid form, introducing an additional kinetic variable in cellular assays .

Drug-likeness Permeability Solubility

α,β-Unsaturated Enoic Acid as a Latent Electrophile: Absent Reactivity in the Saturated Propanoic Acid Analog

The (Z)-prop-2-enoic acid backbone bears an α,β-unsaturated carbonyl system capable of acting as a Michael acceptor toward nucleophilic residues (e.g., cysteine thiolates) in enzyme active sites [1]. This electrophilic character is completely absent in 2-benzamido-3-(4-nitrophenyl)propanoic acid (CAS 69935-12-2), the saturated analog, which contains a single bond at C2–C3. The unsaturated system also introduces a planar sp² carbon center that restricts conformational flexibility and pre-organizes the pharmacophore for target binding, in contrast to the freely rotating sp³–sp³ bond of the saturated analog [2].

Covalent inhibition Michael acceptor Metabolic stability

Prodrug-to-Active Principle Relationship: SB 297006 is the Ethyl Ester Prodrug; the Free Acid is the Presumptive Active Metabolite in Target Engagement

Ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate (SB 297006) is a reported CCR3 antagonist (IC₅₀ not disclosed for the free acid), but its pharmacological activity likely depends on ester hydrolysis to release the active carboxylic acid in vivo or in cellulo . The free acid (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid is the presumptive active principle bearing the critical carboxylate pharmacophore, while the ethyl ester serves as a temporary membrane-permeable mask. Direct comparative data on receptor binding affinity (Ki or IC₅₀) for the free acid versus the ester in a cell-free system would be required to confirm this relationship .

Prodrug metabolism CCR3 antagonism Structure-activity relationship

Validated Synthetic Intermediate for Bioactive Hydrazides with Confirmed Antimicrobial Potency and Molecular Docking Scores

The target compound serves as the direct precursor to α-benzamido-(4-nitro)-cinnamahydrazide (intermediate 3), which upon condensation with substituted aromatic aldehydes yields a library of 12 N'-benzylidene-acrylohydrazides. The most potent derivatives, 4e (4-hydroxy-3-methoxy benzylidene) and 4k (4-hydroxy benzylidene), exhibited MIC values of 3.12 µg/mL against Escherichia coli and Staphylococcus aureus, comparable to ciprofloxacin (MIC 3.12–6.25 µg/mL) [1]. Docking scores against the FabH protein (PDB: 5BNM) ranged from −4.19 to −8.78 kcal/mol across the series, with compound 4k achieving the best score (−8.78 kcal/mol), surpassing the standard drug ciprofloxacin (−4.74 kcal/mol) [1]. These data validate the target compound's utility as a scaffold for generating potent antimicrobial agents.

Antimicrobial Hydrazide synthesis Molecular docking

Potential Matrix Metalloproteinase (MMP) Inhibitory Pharmacophore: Structural Rationale Supported by Analog Class Activity

The benzamido group combined with the carboxylic acid functionality forms a Zn²⁺-chelating motif reminiscent of established matrix metalloproteinase (MMP) inhibitors such as batimastat and marimastat [1]. Although direct MMP inhibition IC₅₀ data for this specific compound are not publicly available, related benzamido-substituted cinnamic acid derivatives have demonstrated MMP-2 and MMP-9 inhibitory activity in the low micromolar range [2]. The Z-enoic acid scaffold positions the carboxylate and the benzamido carbonyl in a bidentate geometry amenable to catalytic zinc coordination, while the 4-nitrophenyl group occupies the S1' hydrophobic pocket [1].

MMP inhibition Zinc-binding group Anticancer

Recommended Application Scenarios for (Z)-2-Benzamido-3-(4-nitrophenyl)prop-2-enoic Acid Based on Differentiation Evidence


Synthesis of Antimicrobial Hydrazide Libraries via Microwave-Assisted Condensation

The compound is directly converted to α-benzamido-(4-nitro)-cinnamahydrazide, which serves as the key intermediate for assembling N'-benzylidene-acrylohydrazide libraries. This protocol, validated under microwave irradiation at 140 W, enables rapid SAR exploration around the hydrazide moiety, with lead compounds 4e and 4k exhibiting MIC values of 3.12 µg/mL against E. coli and S. aureus, matching the potency of ciprofloxacin [1]. Procurement of the Z-configured acid ensures stereochemical integrity throughout the synthetic sequence.

Biochemical Target Engagement Studies Requiring the Active Free Acid Form

For cell-free binding assays, SPR, or ITC experiments where the target is a CCR3 receptor or MMP enzyme, the free carboxylic acid is the appropriate molecular tool. Unlike the ethyl ester prodrug SB 297006, the free acid eliminates confounding esterase-dependent activation kinetics, providing cleaner dose-response relationships . Its higher aqueous solubility (predicted from XLogP 1.2 vs. ~2.8 for the ester) facilitates direct dissolution in assay buffers without DMSO supplementation above 0.1%.

Development of Covalent Inhibitors Exploiting the α,β-Unsaturated Michael Acceptor

The electrophilic enoic acid system can form covalent adducts with active-site cysteine residues in target proteins. This property is exploited in the design of irreversible inhibitors of cysteine proteases and farnesyltransferase, where related 4-nitrocinnamoyl-substituted benzophenones have demonstrated potent, non-thiol farnesyltransferase inhibition [2]. The saturated propanoic acid analog cannot serve this mechanistic purpose and should not be substituted in such programs.

Non-Hydroxamate MMP Inhibitor Lead Generation

The carboxylate-benzamido motif provides a non-hydroxamate zinc-binding group suitable for developing MMP-2 and MMP-9 inhibitors with potentially reduced musculoskeletal toxicity relative to hydroxamate-based clinical candidates [3]. Computational docking studies using the FabH protein as a surrogate have demonstrated favorable binding scores (−8.78 kcal/mol for optimal derivatives), supporting the scaffold's metal-chelating capacity [1].

Quote Request

Request a Quote for (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.